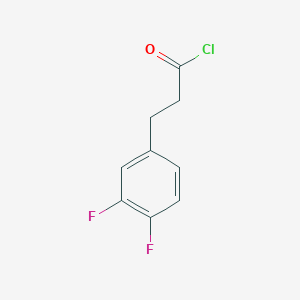

3-(3,4-Difluorophenyl)propanoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

161712-76-1 |

|---|---|

Molekularformel |

C9H7ClF2O |

Molekulargewicht |

204.60 g/mol |

IUPAC-Name |

3-(3,4-difluorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1,3,5H,2,4H2 |

InChI-Schlüssel |

DDDFLVOQZPSQPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCC(=O)Cl)F)F |

Herkunft des Produkts |

United States |

Academic Significance and Research Context of 3 3,4 Difluorophenyl Propanoyl Chloride

Role of Fluorinated Acyl Chlorides in Contemporary Organic Synthesis Research

Fluorinated acyl chlorides, such as 3-(3,4-Difluorophenyl)propanoyl chloride, are a class of reagents that have garnered considerable attention in organic synthesis. Compared to their non-fluorinated counterparts, they exhibit a unique balance of stability and reactivity. The presence of fluorine atoms can modulate the electrophilicity of the carbonyl carbon, influencing its reactivity towards nucleophiles.

Acyl chlorides are generally more reactive than their corresponding carboxylic acids, enabling a variety of chemical transformations under milder conditions. They are commonly employed in acylation reactions to form esters, amides, and ketones, which are fundamental linkages in a vast array of organic molecules. The conversion of a carboxylic acid to an acyl chloride is a standard and crucial step in many synthetic pathways. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). bldpharm.comeuropeanpharmaceuticalreview.comgoogleapis.comprepchem.com

Strategic Importance of the 3,4-Difluorophenyl Moiety in Chemical Design

The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. pharmtech.comsinoshiny.com The 3,4-difluorophenyl group, in particular, offers several advantageous properties that make it a valuable component in the design of new therapeutic agents.

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. pharmtech.comsinoshiny.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can lead to more favorable interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. sinoshiny.com

The 3,4-difluoro substitution pattern is specifically utilized to fine-tune these properties. This particular arrangement of fluorine atoms on the phenyl ring can create a unique electronic and steric environment that can be exploited to optimize a molecule's biological activity and pharmacokinetic profile. Compounds containing the 3,4-difluorophenyl moiety are investigated in various therapeutic areas, including as potential anticancer agents and in the development of treatments for neurodegenerative diseases.

Advanced Synthetic Methodologies for 3 3,4 Difluorophenyl Propanoyl Chloride

Established Chlorination Routes

The conversion of carboxylic acids to acyl chlorides is a well-established process, traditionally relying on a set of powerful chlorinating agents. These conventional methods are widely used due to their high yields and reliability.

Carboxylic Acid to Acyl Chloride Transformation via Conventional Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

The most common laboratory and industrial methods for synthesizing 3-(3,4-Difluorophenyl)propanoyl chloride from 3-(3,4-Difluorophenyl)propanoic acid involve the use of reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.orgmasterorganicchemistry.com Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed. chemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. wikipedia.org The reaction between 3-(3,4-Difluorophenyl)propanoic acid and thionyl chloride proceeds to form the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. libretexts.orgchemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be easily removed, often leaving a relatively pure product that can be purified further by distillation. msu.eduorgsyn.org The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. byjus.comlibretexts.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. wikipedia.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions and higher selectivity compared to thionyl chloride. wikipedia.orgwikipedia.org The reaction with 3-(3,4-Difluorophenyl)propanoic acid would produce this compound along with volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). wikipedia.org This reaction is also typically catalyzed by DMF, which first reacts with oxalyl chloride to form an active imidoyl chloride intermediate (a Vilsmeier reagent). wikipedia.orgwikipedia.org

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.uklibretexts.org Phosphorus trichloride (PCl₃) also produces the acyl chloride but yields phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.ukorgoreview.com The separation of the product from these non-volatile byproducts can be more complex than with thionyl chloride or oxalyl chloride. chemguide.co.uk

Comparative Analysis of Chlorinating Agent Efficacy and Selectivity

The choice of chlorinating agent depends on several factors, including the scale of the reaction, the sensitivity of the substrate to reaction conditions, and cost. While all the mentioned reagents can effectively convert 3-(3,4-Difluorophenyl)propanoic acid to its acyl chloride, their efficacy and selectivity differ.

Thionyl chloride is inexpensive and its gaseous byproducts simplify purification, making it suitable for large-scale synthesis. masterorganicchemistry.comwikipedia.org However, the reaction can be quite vigorous and the generated HCl can be problematic for acid-sensitive substrates. msu.edu

Oxalyl chloride is more expensive but is generally considered a milder and more selective reagent. wikipedia.orggoogle.com It is often used for smaller-scale laboratory preparations where substrate sensitivity is a concern. wikipedia.org The reaction proceeds under gentler conditions, which can help to avoid side reactions.

Phosphorus chlorides are also effective but require careful control of stoichiometry and present challenges in product purification due to non-volatile byproducts. chemguide.co.uklibretexts.org

Interactive Data Table: Comparison of Conventional Chlorinating Agents

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Reflux, often with cat. DMF wikipedia.orgorgsyn.org | SO₂(g), HCl(g) chemguide.co.uk | Inexpensive, volatile byproducts wikipedia.org | Vigorous reaction, corrosive msu.edu |

| **Oxalyl Chloride ((COCl)₂) ** | Room temp. or mild heat, cat. DMF wikipedia.org | CO₂(g), CO(g), HCl(g) wikipedia.org | Mild conditions, high selectivity wikipedia.org | More expensive than SOCl₂ wikipedia.org |

| **Phosphorus Pentachloride (PCl₅) ** | Cold or room temperature chemguide.co.uk | POCl₃(l), HCl(g) libretexts.org | Highly reactive | Solid reagent, non-volatile byproduct chemguide.co.uk |

| **Phosphorus Trichloride (PCl₃) ** | Heating required chemguide.co.uk | H₃PO₃(s) libretexts.org | Effective for many acids | Non-volatile byproduct complicates purification chemguide.co.uk |

Emerging Green Chemistry Approaches in Acyl Chloride Synthesis

In response to the growing need for sustainable chemical processes, research has focused on developing greener alternatives to traditional synthetic methods. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Development of Environmentally Benign Reagents (e.g., Vilsmeier-Haack Reagent Analogues)

The Vilsmeier-Haack (V-H) reagent, traditionally generated in situ from DMF and phosphorus oxychloride (POCl₃) or oxalyl chloride, is a key intermediate in certain formylation and chlorination reactions. wikipedia.orgwikipedia.org Emerging green approaches focus on preparing stable V-H reagent analogues using less toxic and more environmentally friendly precursors. scirp.orgscirp.org

One such method involves the reaction of phthaloyl dichloride with DMF. scirp.orgscirp.org This process avoids the use of hazardous reagents like phosgene, thionyl chloride, or phosphoryl chloride. scirp.org The resulting V-H reagent can be isolated as a solid and used to transform aromatic acids into their corresponding acyl chlorides in good yields. scirp.orgresearchgate.net A significant advantage of this method is that the byproduct, phthalic anhydride (B1165640), can be recovered in high yield and reused, making the process highly atom-efficient. scirp.org Applying this methodology to 3-(3,4-Difluorophenyl)propanoic acid would offer a greener route to the target acyl chloride.

Exploration of Metal-Free and Neutral Reaction Conditions for Acyl Chloride Formation

Traditional methods for acyl chloride synthesis often generate acidic byproducts like HCl. chemguide.co.uk Recent research has explored metal-free and neutral reaction conditions to circumvent this issue, which is particularly important when dealing with acid-sensitive molecules. tandfonline.comacs.org

One approach involves the reaction of tert-butyldimethylsilyl esters with oxalyl chloride and DMF, which allows for the preparation of carboxylic acid chlorides under neutral conditions. acs.org Another strategy employs visible-light photocatalysis, where a mixture of an aldehyde, a peroxide, and an N-chloro source can generate an acid chloride in the presence of a photocatalyst, avoiding harsh reagents altogether. acs.org These methods represent a significant step towards milder and more selective acyl chloride syntheses that could be applicable to fluorinated compounds like 3-(3,4-Difluorophenyl)propanoic acid.

Solvent-Free Synthetic Strategies for Enhanced Sustainability

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. rsc.org To this end, solvent-free, or "neat," reaction conditions are being explored for various transformations, including the synthesis of acyl chlorides. mdpi.com

While specific solvent-free methods for the synthesis of this compound are not widely reported, the general principle involves reacting the carboxylic acid directly with the chlorinating agent, either in a molten state or as a solid-state reaction, potentially with mechanical grinding (mechanochemistry). Such strategies can lead to reduced waste, simplified workup procedures, and lower energy consumption, representing a promising avenue for enhancing the sustainability of acyl chloride production. mdpi.com

Interactive Data Table: Comparison of Green Synthesis Approaches

| Approach | Reagent/Method | Key Advantage | Potential for this compound |

|---|---|---|---|

| Benign Reagents | Phthaloyl dichloride/DMF (V-H analogue) scirp.orgscirp.org | Avoids toxic chlorinating agents, byproduct is recyclable scirp.org | High; offers a direct, greener replacement for SOCl₂ or (COCl)₂. |

| Metal-Free/Neutral Conditions | Photocatalysis acs.org | Avoids harsh acidic/basic conditions and metal catalysts acs.org | Moderate; feasibility would depend on substrate compatibility with photocatalytic cycle. |

| Solvent-Free Synthesis | Neat reaction with chlorinating agent mdpi.com | Eliminates solvent waste, simplifies purification mdpi.com | High; potentially feasible with common reagents like SOCl₂ under controlled conditions. |

Alternative Halogenation Strategies and Their Implications for Fluorinated Acyl Halides (e.g., Acyl Fluoride (B91410) Synthesis Precedents)

While traditional methods for synthesizing acyl chlorides from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride are well-established, the pursuit of milder, safer, and more selective methodologies has led to the exploration of alternative halogenation strategies. wikipedia.orgorgoreview.com A significant focus of this research has been the synthesis of acyl fluorides, which are increasingly recognized as valuable intermediates in organic synthesis. chemistryviews.org Acyl fluorides exhibit a unique balance of reactivity and stability; the strong carbon-fluorine bond makes them more stable towards hydrolysis and easier to handle than their acyl chloride counterparts. beilstein-journals.orgbeilstein-journals.org Furthermore, their reactions with nucleophiles are often less aggressive, proceeding with fewer side-reactions and minimal racemization for α-chiral substrates. beilstein-journals.orgbeilstein-journals.org

The most direct and modern approach to acyl fluorides is the deoxofluorination of the parent carboxylic acid, a method that avoids the pre-functionalization step of forming an acyl chloride first. beilstein-journals.orgbeilstein-journals.org This strategy is particularly relevant for the synthesis of fluorinated compounds like 3-(3,4-Difluorophenyl)propanoyl fluoride from its corresponding carboxylic acid. A variety of deoxyfluorinating reagents have been developed, each with distinct characteristics and applications.

Sulfur-Based Deoxyfluorinating Agents

A prominent class of reagents for the direct conversion of carboxylic acids to acyl fluorides is based on sulfur fluorides.

(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) , are powerful deoxofluorinating agents capable of converting carboxylic acids to acyl fluorides in good to excellent yields. thieme-connect.com However, the thermal instability and potential explosiveness of DAST have limited its large-scale applications. thieme-connect.com

XtalFluor-E® , a (diethylamino)difluorosulfonium tetrafluoroborate (B81430) salt, offers a safer, solid alternative. It facilitates the deoxofluorination of carboxylic acids at room temperature, often assisted by a catalytic amount of sodium fluoride (NaF). acs.org This method is notable for its operational simplicity and the use of greener solvents like ethyl acetate. acs.org

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) is a recently developed easy-to-handle solid reagent for acyl fluoride synthesis. beilstein-journals.orgbeilstein-journals.org Mechanistic studies suggest it can generate acyl fluorides through two distinct pathways, allowing the reagent to be used in sub-stoichiometric amounts. beilstein-journals.orgbeilstein-journals.org

The bench-stable solid reagent (Me₄N)SCF₃ provides a convenient and highly efficient method for transforming both aliphatic and aromatic carboxylic acids into acyl fluorides at room temperature without the need for a base or other additives. chemistryviews.orgorganic-chemistry.org

| Reagent | Typical Conditions | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| DAST | Inert solvent (e.g., CH₂Cl₂) | Highly effective, broad substrate scope | Thermally unstable, potentially explosive | thieme-connect.com |

| Deoxo-Fluor® | Inert solvent (e.g., THF) | More thermally stable than DAST | Can still be hazardous at high temperatures | thieme-connect.comorganic-chemistry.org |

| XtalFluor-E® | EtOAc, rt, catalytic NaF | Stable, solid reagent; mild conditions; simple workup | Requires stoichiometric amounts | acs.orgorganic-chemistry.org |

| (Me₄N)SCF₃ | DCM or MeCN, rt | Bench-stable solid; base- and additive-free | Releases carbonyl sulfide (B99878) (COS) gas | chemistryviews.orgorganic-chemistry.org |

| BT-SCF₃ | Inert solvent, base (e.g., DIPEA) | Stable solid; can be used sub-stoichiometrically | Newer reagent, availability may be a factor | beilstein-journals.orgbeilstein-journals.org |

Other Modern Fluorinating Reagents

Beyond sulfur-based compounds, a diverse array of reagents has been successfully employed for the synthesis of acyl fluorides.

Cyanuric fluoride and Pentafluoropyridine (PFP) are effective reagents for the deoxyfluorination of carboxylic acids under mild conditions. beilstein-journals.orgresearchgate.net

A combination of Selectfluor and elemental sulfur mediates the synthesis of acyl fluorides, avoiding the formation of acid anhydride byproducts. organic-chemistry.orgresearchgate.net

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable fluorination reagent that can be used for the efficient deoxyfluorination of a wide range of carboxylic acids under neutral conditions. organic-chemistry.org

The combination of inexpensive potassium fluoride (KF) with reagents like triphosgene (B27547) or highly electron-deficient fluoroarenes also provides access to acyl fluorides. organic-chemistry.orgresearchgate.net

| Reagent/Method | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cyanuric fluoride | Inert solvent, base | Effective for a range of substrates | beilstein-journals.orgresearchgate.net |

| Pentafluoropyridine (PFP) | Mild conditions | Inexpensive, commercially available reagent | researchgate.net |

| Selectfluor / Sulfur | Inert solvent | Avoids acid anhydride formation | organic-chemistry.orgresearchgate.net |

| CpFluor | Neutral conditions | Bench-stable solid reagent | organic-chemistry.org |

| Potassium Fluoride (KF) / Triphosgene | Inert solvent | Utilizes an inexpensive fluoride source | researchgate.net |

Mechanistic Investigations of 3 3,4 Difluorophenyl Propanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, which are among the most reactive of the carboxylic acid derivatives. chemistrysteps.com This class of reaction involves the replacement of the chloride leaving group with a nucleophile. byjus.commasterorganicchemistry.com

The broadly accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack and Addition: The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. openstax.orgjove.com

Leaving Group Elimination: The tetrahedral intermediate is typically unstable and transient. oregonstate.edu It collapses by reforming the carbon-oxygen double bond. libretexts.org Concurrently, the chloride ion, being an excellent leaving group due to the stability of the Cl⁻ anion, is expelled. byjus.com

The tetrahedral intermediate is a critical, albeit often fleeting, species in the nucleophilic acyl substitution pathway. oregonstate.edu Its formation is the initial addition step of the mechanism. jove.com While generally not isolable, its existence is supported by significant experimental evidence, including isotopic labeling studies. masterorganicchemistry.com For the reaction between acetyl chloride and ethanol, the protonated tetrahedral intermediate has been directly detected using advanced mass spectrometry techniques, confirming that the reaction proceeds via the addition-elimination mechanism. rsc.org

However, the nature of this intermediate has been a subject of theoretical debate. Some computational studies suggest that for certain reactions, such as chloride ion exchange with formyl or acetyl chloride, a discernible tetrahedral intermediate may not exist, and the reaction could proceed through a concerted SN2-like pathway. nih.gov Despite this, for most nucleophilic acyl substitution reactions involving acyl chlorides, the formation of a tetrahedral intermediate is the generally accepted model. chemistrysteps.comoregonstate.edunih.gov The collapse of this intermediate to reform the carbonyl group and eject the leaving group is the key elimination step that completes the substitution. openstax.org

| Stage | Description | Key Features |

|---|---|---|

| Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Formation of a C-Nucleophile bond; Conversion of C=O double bond to C-O single bond; Change in hybridization from sp² to sp³. |

| Formation of Tetrahedral Intermediate | A short-lived intermediate with a tetrahedral geometry at the former carbonyl carbon is formed. oregonstate.edu | The central carbon is bonded to the R-group, the oxygen, the leaving group (Cl), and the nucleophile. The oxygen carries a negative charge. |

| Elimination of Leaving Group | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.org | Chloride (Cl⁻) is an excellent leaving group due to its stability. byjus.com The carbon hybridization returns to sp². |

The solvent in which a reaction is conducted can significantly influence the mechanistic pathway, particularly in solvolysis reactions where the solvent also acts as the nucleophile. nih.gov The choice of solvent can tip the balance between a concerted SN2-like mechanism and a stepwise SN1-like mechanism involving a carbocation intermediate. libretexts.org

Polar Protic Solvents: Solvents like water and alcohols are capable of hydrogen bonding. csbsju.edulibretexts.org These solvents excel at stabilizing charged species. In the context of acyl chloride solvolysis, a polar protic solvent can stabilize the chloride leaving group as it departs and any potential carbocation-like intermediate (an acylium ion). libretexts.orgwfu.edu This stabilization of the transition state and intermediates lowers the activation energy for the ionization step, thereby favoring an SN1-type pathway. csbsju.edulibretexts.org

Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetone are polar but lack the ability to donate hydrogen bonds. libretexts.org They can dissolve ionic reactants but are less effective at solvating anions (the nucleophile) compared to protic solvents. wfu.edu This leaves the nucleophile "freer" and more reactive. wfu.edu Consequently, polar aprotic solvents tend to favor SN2 reactions, where the nucleophile's strength and accessibility are crucial for the concerted backside attack. libretexts.org

While the addition-elimination mechanism is standard for most nucleophilic acyl substitutions, the solvolysis of acyl chlorides can exhibit characteristics of both SN1 and SN2 pathways depending on the conditions. Some theoretical studies on the methanolysis of acetyl chloride suggest that the reaction is more consistent with an SN1-like ionization of the chloride ion, rather than the formation of a discrete tetrahedral intermediate, especially when multiple solvent molecules are involved. nih.gov In general, polar solvents are necessary to facilitate either pathway, but the distinction between protic and aprotic can determine which mechanism predominates. libretexts.orgyoutube.com

| Solvent Type | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway |

|---|---|---|---|

| Polar Protic | Water (H₂O), Methanol (B129727) (CH₃OH) | Favored. Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding, lowering the activation energy. libretexts.orglibretexts.org | Disfavored. Stabilizes (solvates) the nucleophile, reducing its reactivity. libretexts.org |

| Polar Aprotic | DMSO, Acetone, DMF | Disfavored. Less effective at stabilizing the carbocation intermediate. | Favored. Solvates the cation but leaves the anionic nucleophile more reactive. libretexts.orgwfu.edu |

Specific Reaction Mechanisms Involving the Difluorophenyl Moiety

The presence of the 3,4-difluorophenyl group introduces specific electronic factors that influence the reactivity of the molecule, particularly in reactions involving the aromatic ring.

3-(3,4-Difluorophenyl)propanoyl chloride possesses the necessary structural features for an intramolecular Friedel-Crafts acylation. chemistrysteps.com In this reaction, the aromatic ring acts as the nucleophile, and the acyl chloride, activated by a Lewis acid catalyst (e.g., AlCl₃), serves as the electrophile. wikipedia.orgsigmaaldrich.com

The mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion. chemistrysteps.com

Electrophilic Aromatic Substitution: The acylium ion is attacked by the pi electrons of the difluorophenyl ring. chemistrysteps.com This is the rate-determining step and results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).

Aromatization: A base (often the [AlCl₄]⁻ complex) removes a proton from the carbon atom where the acylium ion attached, restoring the aromaticity of the ring and yielding the cyclized ketone product.

This intramolecular pathway leads to the formation of a fused ring system, specifically a substituted indanone. A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further acylation, preventing poly-substitution. libretexts.org

The two fluorine atoms on the phenyl ring have a profound impact on the intramolecular Friedel-Crafts acylation. Their influence is a balance between two opposing electronic effects:

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond network. minia.edu.egcsbsju.edu This inductive effect deactivates the ring, making it less nucleophilic and thus slowing down the rate of electrophilic aromatic substitution compared to benzene. minia.edu.eg

Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated into the pi system of the aromatic ring. csbsju.edu This resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine substituent. csbsju.edu

Catalysis in Acyl Chloride Reactions

The reactivity of acyl chlorides, such as this compound, can be significantly enhanced and controlled through the use of catalysts. These catalysts can influence the reaction pathways, leading to specific products with high efficiency. The following sections delve into two key types of catalysis pertinent to the transformations of this acyl chloride: nucleophilic catalysis by Lewis bases and transformations catalyzed by metal complexes.

Lewis bases are frequently employed as nucleophilic catalysts in reactions involving acyl chlorides. stackexchange.com They function by reacting with the acyl chloride to form a highly reactive intermediate, which is more susceptible to attack by a subsequent nucleophile than the original acyl chloride. reddit.com This catalytic mechanism is particularly effective for acylation reactions of alcohols and amines.

Pyridine: Pyridine is a classic example of a nucleophilic catalyst. stackexchange.com It attacks the electrophilic carbonyl carbon of this compound to form a reactive N-acylpyridinium ion intermediate. This intermediate is significantly more reactive than the starting acyl chloride due to the positive charge on the pyridine ring, which makes the carbonyl carbon more electrophilic. The N-acylpyridinium ion is then readily attacked by a nucleophile (e.g., an alcohol or amine), leading to the acylated product and regeneration of the pyridine catalyst. reddit.com Pyridine also serves as a base to neutralize the hydrochloric acid byproduct of the reaction. stackexchange.com

N,N-Dimethylformamide (DMF): DMF can also act as a nucleophilic catalyst in reactions involving acyl chlorides, often in the conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride or thionyl chloride. jcsp.org.pknih.gov The catalytic cycle is thought to involve the formation of a Vilsmeier-type reagent, an imidoyl chloride intermediate, which is highly electrophilic. jcsp.org.pk In the context of this compound reactions, catalytic amounts of DMF can accelerate nucleophilic substitution reactions by forming a similar reactive intermediate, which is then attacked by the primary nucleophile.

The table below summarizes the key aspects of nucleophilic catalysis by pyridine and DMF in the context of reactions with this compound.

| Catalyst | Intermediate Species | Key Features of Catalysis |

| Pyridine | N-acylpyridinium ion | - Acts as both a nucleophilic catalyst and an acid scavenger. stackexchange.com - The positively charged intermediate enhances the electrophilicity of the acyl group. reddit.com |

| N,N-Dimethylformamide (DMF) | Vilsmeier-type intermediate (imidoyl chloride) | - Highly effective in facilitating the formation of acyl chlorides from carboxylic acids. jcsp.org.pk - The resulting intermediate is a potent acylating agent. |

Metal catalysts and organometallic reagents play a crucial role in forming new carbon-carbon bonds using acyl chlorides as electrophilic partners. Organocopper and organolithium reagents are particularly important in this regard, though their reactivity profiles with acyl chlorides differ significantly.

Organocopper Reagents: Organocopper reagents, specifically lithium dialkylcuprates (Gilman reagents, R₂CuLi), are soft nucleophiles that react selectively with acyl chlorides to produce ketones. wikipedia.orgchemistrysteps.com The reaction of this compound with a Gilman reagent would involve the transfer of one alkyl group from the cuprate to the acyl chloride. A key advantage of Gilman reagents is that they are generally unreactive towards the resulting ketone product, thus preventing over-addition to form a tertiary alcohol. chemistrysteps.com This selectivity is attributed to the lower reactivity of organocuprates compared to other organometallic reagents like Grignard or organolithium reagents. chemistrysteps.com

Organolithium Reagents: Organolithium reagents (RLi) are highly reactive, hard nucleophiles. libretexts.orgwikipedia.org Due to their extreme reactivity, their reaction with acyl chlorides like this compound is difficult to control at the ketone stage. wikipedia.org The initial reaction of an organolithium reagent with the acyl chloride does produce a ketone. However, this ketone is also highly susceptible to nucleophilic attack by another equivalent of the organolithium reagent. libretexts.org This second addition leads to the formation of a tertiary alcohol as the final product. Therefore, the use of organolithium reagents for the synthesis of ketones from acyl chlorides is generally not practical unless specific reaction conditions or modified reagents are employed. wikipedia.org

The following table outlines the expected outcomes of the reaction of this compound with organocopper and organolithium reagents.

| Reagent Type | Reagent Example | Expected Major Product with this compound | Key Reaction Characteristics |

| Organocopper | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-(3,4-Difluorophenyl)butan-2-one | - Selective formation of a ketone. chemistrysteps.com - The reagent is a soft nucleophile. wikipedia.org - Over-addition to form an alcohol is generally avoided. chemistrysteps.com |

| Organolithium | Methyllithium (CH₃Li) | 2-(3,4-Difluorophenyl)ethyl)dimethylmethanol | - Formation of a tertiary alcohol. libretexts.org - The reagent is a hard and highly reactive nucleophile. wikipedia.org - The intermediate ketone is readily attacked by a second equivalent of the organolithium reagent. libretexts.org |

Advanced Spectroscopic and Chromatographic Characterization of 3 3,4 Difluorophenyl Propanoyl Chloride and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 3-(3,4-Difluorophenyl)propanoyl chloride. By interacting with electromagnetic radiation, the molecule reveals a unique fingerprint that allows for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the chemical environments of its nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoyl chain. The two methylene (B1212753) groups (-CH₂-) adjacent to each other will appear as triplets due to spin-spin coupling. The aromatic region will display a more complex pattern due to coupling between the protons and the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include the carbonyl carbon of the acyl chloride, which is typically found significantly downfield, the two aliphatic carbons, and the six aromatic carbons. The carbons directly bonded to fluorine will exhibit splitting (C-F coupling), which is a characteristic feature. compoundchem.comwisc.edu

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential tool for characterization. huji.ac.il It provides high sensitivity and a wide range of chemical shifts. alfa-chemistry.com The two fluorine atoms at the 3- and 4-positions of the phenyl ring are in different chemical environments and are expected to produce two distinct signals. These signals will show coupling to each other (F-F coupling) and to adjacent protons (H-F coupling), providing valuable structural information. ucsb.eduresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.3 | Multiplet | Aromatic protons (3H) |

| ¹H | ~3.2 | Triplet | -CH₂-COCl (2H) |

| ¹H | ~3.0 | Triplet | Ar-CH₂- (2H) |

| ¹³C | ~173 | Singlet | C=O (acyl chloride) |

| ¹³C | ~148-152 (d, ¹JCF) | Doublet | Aromatic C-F |

| ¹³C | ~117-125 (d, ²JCF) | Doublet | Aromatic C-H |

| ¹³C | ~135 | Singlet | Aromatic C-C |

| ¹³C | ~45 | Singlet | -CH₂-COCl |

| ¹³C | ~30 | Singlet | Ar-CH₂- |

| ¹⁹F | -135 to -145 | Multiplet | Aromatic C-F |

Mass Spectrometry (MS and HRMS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov The molecular formula for this compound is C₉H₇ClF₂O, with a calculated molecular weight of approximately 204.60 g/mol .

Electron ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragments would likely result from the loss of the chlorine atom, the carbonyl group, or cleavage of the propanoyl side chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Possible Fragment Ion | Description |

|---|---|---|

| 204/206 | [C₉H₇ClF₂O]⁺ | Molecular ion (M⁺), showing isotopic pattern for Chlorine |

| 169 | [M - Cl]⁺ | Loss of Chlorine radical |

| 141 | [M - COCl]⁺ | Loss of chlorocarbonyl radical |

| 127 | [C₈H₆F₂]⁺ | Benzylic cleavage |

| 109 | [C₇H₅F₂]⁺ | Loss of ethylene (B1197577) from benzylic fragment |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. airhygiene.com The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak will be the strong carbonyl (C=O) stretch of the acyl chloride functional group. Other significant peaks will correspond to C-F bonds, aromatic C=C bonds, and C-H bonds. epa.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1800 | C=O Stretch | Acyl Chloride |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-F Stretch | Aryl Fluoride (B91410) |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of purity and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for separating and quantifying compounds in a liquid phase. However, the high reactivity of acyl chlorides, such as this compound, presents a challenge for direct analysis due to their susceptibility to hydrolysis by trace amounts of water in the mobile phase. researchgate.netnih.gov

To overcome this, derivatization is a common strategy. The acyl chloride is reacted with a nucleophile (e.g., an alcohol or an amine) to form a more stable ester or amide, which can then be readily analyzed by reverse-phase HPLC or UHPLC. researchgate.netnih.govoup.com This approach not only enhances stability but can also improve detection by introducing a chromophore. google.com Methods often employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. researchgate.netsielc.com UHPLC offers faster analysis times and higher resolution compared to traditional HPLC. oup.com

Table 4: Typical HPLC/UHPLC Conditions for Analysis of Derivatized Acyl Chlorides

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.5 mL/min (HPLC) |

| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (LC-MS) |

| Derivatizing Agent | Methanol, Aniline, or 2-Nitrophenylhydrazine (B1229437) nih.gov |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Direct analysis of acyl chlorides by GC can be problematic due to their high reactivity and potential for thermal degradation in the hot injector port. u-szeged.hu

Similar to HPLC, a derivatization step is often employed before GC analysis. nih.gov The acyl chloride can be converted into a more volatile and thermally stable derivative, such as an ester or amide. nih.gov The choice of column is critical, with fused-silica capillary columns of varying polarities being commonly used. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which provides both separation and structural information. epa.govresearchgate.net

Table 5: Typical GC Conditions for Analysis of Derivatized Acyl Chlorides

| Parameter | Typical Condition |

|---|---|

| Column | Fused-silica capillary column (e.g., DB-5, HP-1) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | Diethylamine or Trimethylsilylating agents nih.gov |

Derivatization Strategies for Analysis of Reactive Acyl Chlorides (e.g., Methyl Esters, Nitrophenylhydrazine Adducts)

Direct analysis of highly reactive compounds like this compound by conventional reversed-phase high-performance liquid chromatography (RP-HPLC) is often problematic due to their rapid degradation in aqueous mobile phases. americanpharmaceuticalreview.com Derivatization is a widely employed strategy to convert the unstable acyl chloride into a more stable and readily analyzable derivative. americanpharmaceuticalreview.comnih.gov This approach not only enhances stability but can also improve chromatographic behavior and detection sensitivity.

Methyl Ester Formation:

One common derivatization technique involves the conversion of the acyl chloride to its corresponding methyl ester. americanpharmaceuticalreview.com This is typically achieved by reacting this compound with anhydrous methanol. The resulting methyl 3-(3,4-difluorophenyl)propanoate is significantly more stable and less reactive, making it amenable to analysis by standard HPLC and gas chromatography (GC) methods. The reaction proceeds via nucleophilic acyl substitution, where the methanol molecule attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

Reaction Scheme: C9H7ClF2O + CH3OH → C10H10F2O2 + HCl

This derivatization to the methyl ester allows for reliable quantification of the original acyl chloride, provided the conversion is complete and reproducible. The resulting ester can be analyzed using techniques such as HPLC with UV detection or mass spectrometry (MS).

Nitrophenylhydrazine Adducts:

For trace-level analysis, derivatization with a chromophoric agent can significantly enhance detection sensitivity. Nitrophenylhydrazines, such as 2-nitrophenylhydrazine or 2,4-dinitrophenylhydrazine, are effective derivatizing reagents for acyl chlorides. nih.gov These reagents react with the acyl chloride to form highly conjugated hydrazide derivatives that exhibit strong absorbance in the UV-visible region, typically at wavelengths where the parent compound and potential matrix interferences have minimal absorption. nih.gov

For instance, the reaction of this compound with 2-nitrophenylhydrazine yields a stable adduct with a maximum UV absorbance at approximately 395 nm. nih.gov This shift in absorbance to a longer wavelength minimizes interference from other components in a sample matrix. nih.gov The derivatization is typically carried out at room temperature, and the resulting adduct can be readily analyzed by HPLC. nih.gov

Table 1: Comparison of Derivatization Strategies for this compound

| Derivatization Strategy | Reagent | Derivative | Key Advantages | Analytical Techniques |

| Methyl Esterification | Anhydrous Methanol | Methyl 3-(3,4-difluorophenyl)propanoate | Increased stability, suitable for GC and HPLC | HPLC-UV, HPLC-MS, GC-FID, GC-MS |

| Nitrophenylhydrazine Adduct Formation | 2-Nitrophenylhydrazine | 3-(3,4-Difluorophenyl)-N'-(2-nitrophenyl)propanehydrazide | Enhanced UV detection, high sensitivity for trace analysis | HPLC-UV/Vis |

Application of Normal Phase Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC)

While derivatization is a powerful tool, direct analysis of the intact acyl chloride is sometimes necessary or preferred. Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) are alternative techniques that can be employed for the analysis of reactive and water-sensitive compounds like this compound. americanpharmaceuticalreview.com

Normal Phase Chromatography (NP-HPLC):

NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar, non-aqueous mobile phase. americanpharmaceuticalreview.com This setup avoids the presence of water, which would readily hydrolyze the acyl chloride. For the analysis of this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or methyl tert-butyl ether could be employed. It is crucial to avoid alcohols and basic modifiers in the mobile phase, as these can react with the acyl chloride. americanpharmaceuticalreview.com NP-HPLC is well-suited for in-process control monitoring, where the disappearance of reactants and the appearance of the product can be tracked. americanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC):

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.comchromatographyonline.com SFC offers several advantages for the analysis of reactive compounds, including high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to HPLC. chromatographytoday.comtwistingmemoirs.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase contribute to faster and more efficient separations. chromatographytoday.com

For the analysis of this compound, SFC can be particularly advantageous. The non-polar nature of the primary mobile phase (CO2) is compatible with the reactive acyl chloride. A polar organic modifier, such as methanol, may be added to the mobile phase to adjust the retention and selectivity of the separation. chromatographyonline.com The presence of the difluorophenyl group in the target molecule may also lend itself to separation on specialized fluorinated stationary phases, which can offer unique selectivity for halogenated compounds. chromatographytoday.com

Table 2: Proposed Chromatographic Conditions for Direct Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Key Considerations |

| NP-HPLC | Silica Gel | Hexane/Dichloromethane gradient | UV (e.g., 254 nm) | Strict exclusion of water and protic solvents from the mobile phase and sample. |

| SFC | Diol or Fluorinated Phenyl | CO2/Methanol gradient | UV, MS | Offers fast analysis and reduced solvent waste. Modifier choice is critical to avoid reaction with the analyte. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a newly synthesized or purified batch of this compound, elemental analysis provides critical confirmation of its stoichiometry and purity. The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, HCl, and HF) are then quantitatively measured to determine the percentage of carbon, hydrogen, chlorine, and fluorine in the original sample.

The theoretical elemental composition of this compound (C9H7ClF2O) can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 52.84 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.45 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.33 |

| Fluorine | F | 18.998 | 2 | 37.996 | 18.58 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.82 |

| Total | 204.603 | 100.00 |

The experimentally determined percentages of each element are then compared to these theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical and molecular formula, and thus, the stoichiometric integrity of the compound.

Computational and Theoretical Modeling of 3 3,4 Difluorophenyl Propanoyl Chloride Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to elucidate the mechanisms of organic reactions, including those involving acyl chlorides. nih.govresearchgate.net For 3-(3,4-Difluorophenyl)propanoyl chloride, DFT calculations can map out the potential energy surface for its reactions, such as nucleophilic acyl substitution, providing a detailed picture of the transformation from reactants to products. researchgate.net

A key application of DFT in studying reaction mechanisms is the identification and characterization of transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By locating the transition state structure, its energy can be calculated, which in turn allows for the determination of the activation barrier (ΔG‡). nih.gov For the hydrolysis of this compound, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of hydrogen chloride.

Hypothetical Data on Activation Barriers for the Hydrolysis of this compound

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack by Water | B3LYP/6-31G(d) | PCM (Water) | 15.2 |

| Proton Transfer | B3LYP/6-31G(d) | PCM (Water) | 5.8 |

This interactive table presents hypothetical data for illustrative purposes.

Hypothetical Thermodynamic Data for the Chlorination of 3-(3,4-Difluorophenyl)propanoic acid

| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

|---|---|---|

| 3-(3,4-Difluorophenyl)propanoic acid + SOCl₂ | -1552.3 | -1552.4 |

| Intermediate Complex | -1552.35 | -1552.44 |

| Transition State | -1552.28 | -1552.37 |

This interactive table presents hypothetical data for illustrative purposes.

Molecular Orbital Studies of Nucleophilic Displacement Processes

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity in terms of the interactions between atomic orbitals. mdpi.com In the context of nucleophilic displacement at the carbonyl carbon of this compound, Frontier Molecular Orbital (FMO) theory is particularly useful. FMO theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. mdpi.com The energy gap between the HOMO and LUMO can be correlated with the reactivity; a smaller gap generally implies a more facile reaction. For this compound, the LUMO is expected to be localized on the carbonyl carbon, making it susceptible to nucleophilic attack.

Quantum-Chemical Approaches for Reaction Pathway Prediction and Optimization

Modern quantum-chemical methods can be used not only to study known reactions but also to predict new ones. nih.govresearchgate.net Automated reaction path search algorithms can explore the potential energy surface of a given set of reactants to identify all possible reaction pathways, including unexpected ones. chemrxiv.orgnih.gov For this compound, such methods could be employed to explore its reactivity with various nucleophiles or under different reaction conditions, potentially leading to the discovery of novel transformations. nih.gov These predictive capabilities are invaluable for optimizing reaction conditions to favor a desired product and minimize side reactions.

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding Effects on Reactivity)

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational simulations, such as molecular dynamics (MD) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can model the intermolecular interactions between this compound and solvent molecules. For example, in a protic solvent like water or an alcohol, hydrogen bonding between the solvent and the carbonyl oxygen of the acyl chloride can polarize the C=O bond, increasing the electrophilicity of the carbonyl carbon and thus enhancing its reactivity towards nucleophiles. pku.edu.cn These simulations can provide a dynamic picture of the solvation shell and its effect on the reaction energetics.

Applications of 3 3,4 Difluorophenyl Propanoyl Chloride in Complex Organic Synthesis

Amide Bond Formation in Advanced Pharmaceutical and Chemical Intermediates

The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry. 3-(3,4-Difluorophenyl)propanoyl chloride, as a reactive acyl chloride, facilitates this transformation with high efficiency. The reaction, often a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the acyl chloride. fishersci.it This process is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.it

The primary application of this compound in this context is the synthesis of fluorinated amide derivatives. The fluorine atoms on the phenyl ring can significantly alter the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. documentsdelivered.com The reaction proceeds by treating the acyl chloride with a suitable primary or secondary amine, leading to the formation of the corresponding N-substituted amide.

The general reaction is as follows:

Reactant 1: this compound

Reactant 2: A primary (R-NH2) or secondary (R1R2-NH) amine

Product: N-substituted 3-(3,4-difluorophenyl)propanamide (B1420329)

This method provides a direct route to a diverse library of fluorinated amides, which are key structural motifs in many active pharmaceutical ingredients.

Table 1: Examples of Fluorinated Amide Synthesis

| Amine Reactant | Product | Amide Type |

|---|---|---|

| Aniline | N-phenyl-3-(3,4-difluorophenyl)propanamide | Secondary Amide |

| Benzylamine | N-benzyl-3-(3,4-difluorophenyl)propanamide | Secondary Amide |

| Pyrrolidine | 1-(3-(3,4-difluorophenyl)propanoyl)pyrrolidine | Tertiary Amide |

When the amine substrate contains a stereocenter, maintaining its stereochemical integrity during the amidation reaction is critical. Acyl chlorides are highly reactive, and the reaction conditions can sometimes lead to racemization, particularly if the stereocenter is alpha to the amine group. luxembourg-bio.com

Key considerations to promote stereoselectivity include:

Low Temperatures: Running the reaction at reduced temperatures (e.g., 0 °C to -78 °C) can minimize side reactions and prevent racemization by decreasing the rate of proton abstraction at the stereocenter.

Choice of Base: Using non-nucleophilic, sterically hindered bases can be advantageous. The base should be strong enough to scavenge the generated HCl but mild enough to not cause epimerization. nih.gov

Rapid Reaction Times: The high reactivity of the acyl chloride allows for very short reaction times, which reduces the exposure of the product to conditions that might compromise its stereochemical purity. nih.gov

Formation of Esters and Anhydrides

Beyond amide formation, this compound is a proficient reagent for the synthesis of esters and anhydrides. These reactions also hinge on the electrophilicity of the acyl chloride.

Esterification: The reaction with an alcohol, typically in the presence of a base like pyridine, yields the corresponding ester. This is a standard method for creating esters from carboxylic acid derivatives.

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be formed. Reaction with a carboxylate salt (R-COO⁻Na⁺) leads to the formation of a mixed anhydride. These anhydrides are themselves useful acylating agents.

Table 2: Synthesis of Esters and Anhydrides

| Reagent | Product Type | Product Name |

|---|---|---|

| Ethanol | Ester | Ethyl 3-(3,4-difluorophenyl)propanoate |

| Phenol | Ester | Phenyl 3-(3,4-difluorophenyl)propanoate |

Friedel-Crafts Acylation with Difluorophenyl-Containing Substrates

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, used to install an acyl group onto an aromatic ring. This compound can serve as the acylating agent in this reaction. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride forms a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic substrate, resulting in the formation of a new carbon-carbon bond and yielding an aromatic ketone.

This application allows for the synthesis of more complex structures where the 3-(3,4-difluorophenyl)propanoyl group is attached to another aromatic system, creating diaryl ketone derivatives.

Synthesis of Ketones and Tertiary Alcohols via Organometallic Reagents

The reaction of this compound with organometallic reagents provides a versatile route to ketones and tertiary alcohols.

Ketone Synthesis: To synthesize ketones, milder organometallic reagents are required to prevent over-addition to the carbonyl group. Organocuprates (Gilman reagents, R₂CuLi) are ideal for this transformation, as they react selectively with acyl chlorides to afford ketones in high yield.

Tertiary Alcohol Synthesis: More reactive organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), react with the acyl chloride in a two-fold addition. The first equivalent adds to form a ketone intermediate, which is immediately attacked by a second equivalent of the organometallic reagent. Subsequent aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol.

Table 3: Reactions with Organometallic Reagents

| Organometallic Reagent | Molar Ratio (Reagent:Acyl Chloride) | Product Type |

|---|---|---|

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | ~1:1 | Ketone |

| Phenylmagnesium bromide (C₆H₅MgBr) | >2:1 | Tertiary Alcohol |

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrimidinone Derivatives)

Acyl chlorides are valuable building blocks for the synthesis of heterocyclic compounds. This compound can act as a precursor for constructing rings like pyrimidinones. nih.gov Pyrimidinone cores are prevalent in many biologically active molecules.

A plausible synthetic strategy involves the reaction of the acyl chloride with a binucleophilic reagent containing appropriately spaced nitrogen atoms, such as a urea (B33335) or thiourea (B124793) derivative. The initial step is an acylation reaction, followed by an intramolecular cyclization and dehydration (or loss of H₂S for thiourea) to form the heterocyclic pyrimidinone ring. This approach enables the incorporation of the 3-(3,4-difluorophenyl)propyl side chain into a new heterocyclic framework, providing a pathway to novel compounds with potential pharmaceutical applications. nih.govmdpi.com

Role in Polyfluoroarene Chemistry and Functionalization

This compound serves as a key reagent in polyfluoroarene chemistry, primarily acting as a building block for introducing the 3,4-difluorophenylpropyl moiety into more complex molecular architectures. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, making it a valuable synthon for creating functionalized organic compounds with specific physical and biological characteristics. Its utility stems from the reactivity of the acyl chloride group, which readily participates in a variety of substitution reactions.

The principal application of this compound in functionalization is through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation reaction. masterorganicchemistry.comorganic-chemistry.org In this process, the acyl chloride reacts with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a new carbon-carbon bond. masterorganicchemistry.com This reaction effectively attaches the 3-(3,4-difluorophenyl)propanoyl group to the target arene, yielding a ketone.

The mechanism involves the activation of the acyl chloride by the Lewis acid, which coordinates to the chlorine atom, making it a better leaving group and generating a highly electrophilic acylium ion. masterorganicchemistry.commdpi.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone. A significant advantage of Friedel-Crafts acylation over the related alkylation is that the resulting ketone product is deactivated towards further substitution, which prevents polysubstitution and allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.orgscience-revision.co.uk

The incorporation of the difluorinated phenyl ring is particularly important in medicinal chemistry and materials science. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making this building block attractive for the synthesis of pharmaceutical intermediates. In materials science, polyfluorinated compounds are valued for their unique electronic and physical properties. nih.govnih.gov

The functionalization reactions involving this compound are not limited to arenes. The acyl chloride can also react with other nucleophiles, such as alcohols to form esters and amines to form amides, further expanding its utility in synthesizing a diverse range of complex organic molecules. These transformations provide access to a wide array of derivatives where the specific properties of the 3,4-difluorophenyl group are desired.

The table below illustrates a representative Friedel-Crafts acylation reaction, which is the primary method for utilizing this compound to functionalize other aromatic compounds.

| Reactant 1 | Reactant 2 (Arene) | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Benzene | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one |

| This compound | Toluene | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | 1-(3,4-Difluorophenyl)-3-(p-tolyl)propan-1-one |

| This compound | Anisole | Trifluoromethanesulfonic Acid (TfOH) | Friedel-Crafts Acylation | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |

Future Research Directions and Innovations for 3 3,4 Difluorophenyl Propanoyl Chloride

Development of Highly Selective and Stereospecific Reactions

A significant frontier in the application of 3-(3,4-Difluorophenyl)propanoyl chloride lies in the development of highly selective and stereospecific reactions. The creation of chiral molecules is of utmost importance in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different biological activities. Asymmetric synthesis, which favors the formation of one stereoisomer over others, is a critical area of research.

Future investigations will likely focus on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions involving this compound. For instance, in acylation reactions, a chiral alcohol or amine could be used to introduce a stereocenter. Alternatively, a chiral catalyst could be employed to direct the addition of a nucleophile to a prochiral substrate derived from the acyl chloride. The development of such methods would enable the synthesis of enantiomerically pure compounds with potential applications as active pharmaceutical ingredients.

Research into diastereoselective reactions is also a promising avenue. By reacting this compound with a chiral substrate that already contains one or more stereocenters, it may be possible to control the formation of a new stereocenter with a high degree of selectivity. This would be particularly valuable in the synthesis of complex natural products and their analogs.

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The integration of this compound into flow chemistry and continuous synthesis processes presents a significant opportunity for improving the efficiency, safety, and scalability of its applications. google.comacs.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including better heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. google.comacs.org

Given that acyl chlorides are highly reactive and can be sensitive to moisture, flow chemistry provides a well-controlled environment that can minimize side reactions and improve product yields. Future research could focus on developing optimized flow reactor setups for reactions involving this compound. This would involve studying the effects of reaction parameters such as temperature, pressure, residence time, and solvent on the reaction outcome.

Continuous synthesis methodologies could also be applied to the production of this compound itself. A continuous process for its synthesis from the corresponding carboxylic acid would offer a more efficient and potentially safer alternative to traditional batch methods. google.com The development of such a process would be a key enabler for the wider industrial application of this compound.

Exploration of Novel Catalytic Systems and Promoters

The discovery and development of novel catalytic systems and promoters will be crucial for expanding the synthetic utility of this compound. While many reactions with acyl chlorides can proceed without a catalyst, the use of a catalyst can often improve reaction rates, increase selectivity, and enable reactions that would not otherwise be possible.

Future research in this area could explore a wide range of catalysts, including transition metal catalysts, organocatalysts, and biocatalysts. For example, palladium-catalyzed cross-coupling reactions could be developed to form new carbon-carbon bonds using this compound as an electrophilic partner. nih.gov Organocatalysts, such as chiral amines or phosphines, could be investigated for their ability to promote enantioselective reactions.

Furthermore, the use of novel promoters could enhance the reactivity of this compound in specific applications. For example, Lewis acids could be used to activate the carbonyl group and facilitate nucleophilic attack. The systematic screening of different catalyst and promoter systems will be key to unlocking new and efficient transformations of this versatile building block.

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry and molecular modeling are powerful tools that can be leveraged to design and predict the outcomes of chemical reactions. In the context of this compound, computational methods can be used to gain a deeper understanding of its reactivity and to design new reactions with enhanced selectivity.

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of reactions involving this compound. preprints.orgacs.orgresearchgate.netmdpi.comnih.gov This can provide insights into the reaction mechanism and help to identify factors that control selectivity. This knowledge can then be used to design new catalysts or reaction conditions that favor the desired outcome.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop models that predict the biological activity of compounds derived from this compound. nih.govrutgers.edumdpi.comimist.ma By correlating the structural features of these compounds with their activity, it may be possible to design new molecules with improved therapeutic properties. The integration of computational design with experimental work will be a powerful strategy for accelerating the discovery and development of new applications for this compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 161712-76-1 |

| Molecular Formula | C9H7ClF2O |

| Molecular Weight | 204.60 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,4-Difluorophenyl)propanoyl chloride in laboratory settings?

- Methodology : The compound is typically synthesized via the reaction of 3-(3,4-Difluorophenyl)propionic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). The reaction is performed under anhydrous conditions, refluxed in an inert solvent (e.g., dichloromethane) for 2–4 hours. The product is isolated by evaporating excess reagent and solvent under reduced pressure .

- Key Considerations : Use moisture-free glassware and inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor completion via FTIR (disappearance of -OH and -COOH peaks at ~2500–3500 cm⁻¹ and formation of C=O stretch at ~1800 cm⁻¹) .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) and the propanoyl chain (triplet at δ 3.1–3.3 ppm for CH₂ adjacent to carbonyl, triplet at δ 2.8–3.0 ppm for CH₂ adjacent to the aromatic ring) .

- ¹³C NMR : Carbonyl carbon at ~170 ppm, aromatic carbons at ~115–135 ppm (with splitting due to fluorine), and aliphatic carbons at ~30–40 ppm .

Q. What safety precautions are critical when handling this compound?

- Hazards : Lachrymatory, moisture-sensitive, and corrosive. Releases HCl gas upon hydrolysis .

- Protocols : Use fume hoods, wear nitrile gloves, and employ dry solvent techniques. Quench residues with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How do the electronic effects of the 3,4-difluorophenyl substituent influence the reactivity of the propanoyl chloride in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Para-fluorine directs electrophilic substitution, while meta-fluorine enhances stability via inductive effects .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of acylation with aniline). Computational modeling (DFT) can quantify charge distribution at the carbonyl carbon .

Q. What strategies can optimize the yield of this compound in moisture-sensitive reactions?

- Optimization Techniques :

- Use molecular sieves (3Å) to scavenge trace water.

- Employ high-purity solvents (e.g., dichloromethane dried over CaH₂).

- Perform reactions under argon with Schlenk-line techniques.

Q. How can computational chemistry tools predict reaction pathways for synthesizing this compound?

- DFT Applications :

- Model the transition state of the chlorination reaction to identify energy barriers.

- Simulate electrostatic potential maps to predict reactive sites.

- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare computed vibrational frequencies (IR) with experimental data to validate models .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Case Study : reports a melting point of 49–53°C, while some literature may cite higher ranges.

- Resolution :

Verify purity via HPLC (≥98% by area).

Re-crystallize the compound from dry hexane/ethyl acetate.

Compare with authentic samples or collaborate with independent labs for cross-validation .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–7.5 (m, 3H, Ar-H), δ 3.2 (t, J=7 Hz, 2H), δ 2.9 (t, J=7 Hz, 2H) | |

| FTIR | 1800 cm⁻¹ (C=O), 1200 cm⁻¹ (C-F) | |

| MS (EI) | m/z 218 (M⁺), 183 (M⁺-Cl) |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry CH₂Cl₂ | Maximizes solubility, minimizes hydrolysis |

| Temperature | Reflux (40–45°C) | Balances reaction rate vs. side reactions |

| Chlorinating Agent | SOCl₂ (1.5 equiv) | Ensures complete conversion of acid to chloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.